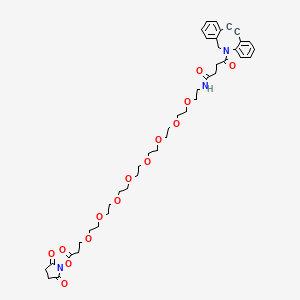

DBCO-PEG8-NHS ester

Description

Evolution of Bioorthogonal Chemistry in Chemical Biology Research

The concept of bioorthogonal chemistry was born out of the need to study biomolecules like glycans, lipids, and nucleic acids, which were not easily accessible through traditional methods like fluorescent protein fusions or monoclonal antibodies due to limitations in size and cell permeability. mdpi.com The field began with the development of the Staudinger ligation, a reaction that forms a stable amide bond from an azide (B81097) and a modified phosphine. wikipedia.orgmdpi.com This laid the groundwork for a new way of thinking about chemical reactivity in a biological context.

Subsequent advancements led to the development of "click chemistry," a set of reactions characterized by their high efficiency, selectivity, and mild reaction conditions. mit.edu One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, the cytotoxicity of the copper catalyst limited its application in living systems. wikipedia.orgrsc.org This challenge spurred the development of copper-free click chemistry, most notably the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which utilizes a strained cyclooctyne (B158145) to react with an azide without the need for a metal catalyst. wikipedia.orgrsc.orgnobelprize.org This breakthrough opened the door for the widespread use of bioorthogonal reactions in living cells and organisms.

Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a cornerstone of modern bioorthogonal chemistry, prized for its high efficiency, speed, and selectivity in biological environments. magtech.com.cn The driving force behind this reaction is the significant ring strain of cyclooctyne derivatives. magtech.com.cn This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole linkage. nobelprize.org

The reaction proceeds without the need for external catalysts, heat, or light, making it exceptionally well-suited for applications within living systems. magtech.com.cn The key to a successful SPAAC reaction lies in the design of the cyclooctyne, which must be reactive enough to engage with azides at low concentrations but also stable enough to avoid unwanted side reactions. magtech.com.cn Dibenzocyclooctyne (DBCO) is a widely used cyclooctyne derivative in this context, offering a favorable balance of reactivity and stability for copper-free click chemistry reactions. fishersci.commedchemexpress.com

Fundamental Reactivity of N-Hydroxysuccinimide (NHS) Esters with Primary Amines

N-Hydroxysuccinimide (NHS) esters are highly reactive compounds that are widely used for bioconjugation due to their ability to selectively react with primary aliphatic amines. glenresearch.com This reaction is fundamental to the process of labeling proteins, peptides, and other biomolecules that possess accessible amine groups, such as the side chain of lysine (B10760008) residues. glenresearch.comthermofisher.com

The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com The reaction is most efficient at a neutral to slightly basic pH, typically between 7.2 and 9. thermofisher.com While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and can be easily hydrolyzed or displaced by amines. glenresearch.com It's also important to note that even a small excess of NHS can lead to the acylation of hydroxyl-containing amino acids as a side reaction. acs.org

The pH of the reaction environment is a critical factor; at low pH, the primary amine is protonated and less reactive, while at high pH, the NHS ester is prone to hydrolysis, which competes with the desired conjugation reaction. lumiprobe.com For NHS esters that are not readily soluble in water, they can be first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture. glenresearch.comlumiprobe.com

Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Architectures

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers that have become indispensable in the field of bioconjugation. broadpharm.comsigmaaldrich.com Their inclusion in the design of bioconjugation reagents offers several significant advantages, including increased water solubility, reduced immunogenicity, and enhanced stability of the resulting conjugate. broadpharm.combroadpharm.com PEG linkers can also extend the half-life of therapeutic molecules in circulation by increasing their size, which helps to prevent renal clearance. broadpharm.com

PEG linkers come in two main classes: monodispersed and polydispersed. broadpharm.combroadpharm.com Monodispersed PEGs, also known as discrete PEGs, have a precise, single molecular weight and a specific number of PEG units. Polydispersed PEGs, on the other hand, are a mixture of polymers with an average molecular weight. broadpharm.combroadpharm.com The use of monodispersed PEG linkers, such as the PEG8 linker in DBCO-PEG8-NHS ester, provides a well-defined and flexible spacer arm. This spacer minimizes steric hindrance during the ligation process, facilitating the efficient interaction of the reactive groups with their targets. fishersci.comlabcompare.com

The versatility of PEG linkers allows them to be incorporated into a wide range of bioconjugation applications, including antibody-drug conjugates (ADCs), nanoparticle drug delivery systems, and the PEGylation of proteins and peptides. broadpharm.combroadpharm.comaxispharm.com

Strategic Positioning of this compound within Contemporary Chemical Research

This compound is a heterobifunctional linker that strategically combines the key features of its constituent parts to create a powerful tool for modern chemical research. fishersci.comlabcompare.com Its structure consists of a DBCO group for copper-free click chemistry, a discrete PEG8 linker for enhanced solubility and flexibility, and an NHS ester for covalent attachment to primary amines. fishersci.combroadpharm.com

This unique architecture positions this compound as a versatile reagent for a two-step bioconjugation strategy. mdpi.com In the first step, a biomolecule of interest is labeled with the NHS ester end of the molecule via its primary amine groups. In the second step, the DBCO group on the now-labeled biomolecule can be specifically targeted with an azide-containing probe through a SPAAC reaction. This allows for the precise and efficient attachment of a wide range of molecules, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules, to the target biomolecule.

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.com PROTACs are molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.comtargetmol.com The this compound can serve as a linker to connect the ligand for the target protein to the ligand for the E3 ligase, facilitating the synthesis of these powerful therapeutic agents. medchemexpress.com

Structure

2D Structure

Properties

Molecular Formula |

C42H55N3O14 |

|---|---|

Molecular Weight |

825.9 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C42H55N3O14/c46-38(11-12-39(47)44-33-36-7-2-1-5-34(36)9-10-35-6-3-4-8-37(35)44)43-16-18-52-20-22-54-24-26-56-28-30-58-32-31-57-29-27-55-25-23-53-21-19-51-17-15-42(50)59-45-40(48)13-14-41(45)49/h1-8H,11-33H2,(H,43,46) |

InChI Key |

OALUNVCTIRHONS-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DBCO-PEG8-NHS ester |

Origin of Product |

United States |

Mechanistic Insights into the Reactivity of Dbco Peg8 Nhs Ester

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism of the DBCO Moiety

The DBCO group participates in a type of click chemistry known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). glenresearch.com This reaction is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in complex biological environments without interfering with native biochemical processes. rsc.org The driving force behind this reaction is the significant ring strain of the cyclooctyne (B158145) ring. glenresearch.com This inherent strain is released upon the [3+2] cycloaddition with an azide (B81097), forming a stable triazole linkage. glenresearch.com

Reaction Kinetics and Selectivity with Azide-Functionalized Biomolecules

The SPAAC reaction between DBCO and an azide is characterized by its high selectivity and favorable reaction kinetics. glenresearch.com The reaction proceeds efficiently under physiological conditions, including neutral pH and aqueous solutions, making it ideal for modifying sensitive biomolecules. bio-connect.nl The DBCO moiety reacts specifically with azide groups, showing minimal cross-reactivity with other functional groups commonly found in proteins, such as amines and thiols. interchim.fr This high degree of selectivity ensures precise control over the conjugation site. glenresearch.com

The reaction rate can be influenced by several factors, including the specific structure of the azide and the reaction conditions. For instance, studies have shown that the presence of a PEG linker can enhance reaction rates by increasing the solubility and reducing steric hindrance of the DBCO-modified molecule. rsc.org Different buffer systems and pH levels can also impact the kinetics of the SPAAC reaction. rsc.org

Absence of Metal Catalysis in SPAAC Reactions

A key advantage of the SPAAC mechanism is that it proceeds without the need for a metal catalyst. glenresearch.com This is in contrast to the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the copper catalyst can be cytotoxic, limiting its application in living systems. nih.govthieme-connect.de The absence of a catalyst simplifies reaction procedures and eliminates concerns about metal-induced damage to biomolecules or interference with biological systems, making SPAAC a truly bioorthogonal reaction. rsc.org

Amine-Reactive Conjugation via the NHS Ester Moiety

The second reactive handle of the DBCO-PEG8-NHS ester is the N-hydroxysuccinimide (NHS) ester. This functional group is widely used for its ability to efficiently react with primary amines. glenresearch.comcreative-proteomics.com

Nucleophilic Attack by Primary Amine Groups to Form Stable Amide Bonds

The conjugation reaction involving the NHS ester proceeds via a nucleophilic acyl substitution. creative-proteomics.com Primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, act as nucleophiles and attack the carbonyl carbon of the NHS ester. thermofisher.comthermofisher.com This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com This amide linkage is highly stable under physiological conditions. creative-proteomics.com While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and can be displaced by amines. glenresearch.com

Influence of the PEG8 Spacer on Conjugation Efficiency and Bioreactivity

The hydrophilic nature of the PEG spacer significantly increases the water solubility of the entire crosslinker and the resulting bioconjugate. fishersci.combroadpharm.comcd-bioparticles.net This is particularly beneficial when working with hydrophobic molecules or aiming for applications in aqueous biological environments. rsc.org The PEG spacer also provides a flexible and extended connection between the two reactive ends and the conjugated biomolecules. fishersci.combroadpharm.com This increased distance can minimize steric hindrance, allowing for more efficient conjugation, especially when dealing with large biomolecules like antibodies. rsc.orgfishersci.com

Minimization of Steric Hindrance in Ligand-Target Interactions

A significant feature of the this compound is its extended PEG8 spacer. This flexible, hydrophilic chain plays a crucial role in mitigating steric hindrance, which can be a major obstacle in the interaction between a ligand and its target molecule. broadpharm.comfishersci.comcd-bioparticles.net The length and flexibility of the PEG8 spacer arm provide a significant distance between the two conjugated molecules, allowing them to orient themselves favorably for binding. broadpharm.comfishersci.commedchemexpress.com This is particularly important when conjugating large biomolecules, such as antibodies or enzymes, where the reactive sites may be buried or surrounded by other bulky residues. Research has shown that longer PEG chains, like PEG8, are more effective at reducing steric interference compared to shorter analogs. For instance, in the context of biotin-streptavidin binding, a longer spacer arm has been demonstrated to significantly improve binding efficiency.

Contribution to Enhanced Water Solubility and Biocompatibility in Aqueous Research Environments

The polyethylene (B3416737) glycol (PEG) component of the linker is well-known for its ability to enhance the water solubility of conjugated molecules. broadpharm.comfishersci.comcd-bioparticles.netruixibiotech.com The eight repeating ethylene (B1197577) glycol units in the PEG8 spacer make the entire this compound molecule, and any molecule it is conjugated to, more hydrophilic. This increased solubility is a critical advantage in many biological research applications, which are typically conducted in aqueous buffers. ruixibiotech.combroadpharm.com By preventing the aggregation and non-specific binding of hydrophobic molecules, the PEG8 spacer helps to maintain the biological activity of the conjugated species and ensures more reliable and reproducible experimental outcomes. Furthermore, PEG is recognized for its biocompatibility and low immunogenicity, making it a suitable component for in vivo applications. mdpi.com

Comparative Analysis with Alternative Bioorthogonal Linkers and Reactive Groups

Distinction from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reagents

The primary distinction between DBCO-based reagents and those used for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) lies in the reaction mechanism and the requirement for a catalyst. CuAAC utilizes terminal alkynes and requires a copper(I) catalyst to proceed. medchemexpress.commedchemexpress.commedchemexpress.com While highly efficient, the copper catalyst can be cytotoxic, limiting its application in living systems. nih.govmdpi.com In contrast, the SPAAC reaction involving DBCO is a "copper-free" click chemistry. broadpharm.comfishersci.commedchemexpress.com The high ring strain of the DBCO group enables it to react directly with azides without the need for a metal catalyst, making it more suitable for in vivo labeling and bioconjugation in sensitive biological environments. nih.govmdpi.com

Comparative Reactivity with Pentafluorophenyl (PFP) Esters

Both NHS esters and pentafluorophenyl (PFP) esters are reactive groups that target primary amines. ruixibiotech.combroadpharm.comtaskcm.com However, PFP esters are generally considered to be more stable and less susceptible to hydrolysis in aqueous media compared to NHS esters. ruixibiotech.combroadpharm.comaladdin-e.com This increased stability can be advantageous in situations where the conjugation reaction needs to be carried out over a longer period or under conditions where the concentration of the amine-containing target is low. The half-life of NHS esters in aqueous solutions can be a limiting factor, with hydrolysis competing with the desired amine reaction. PFP esters, therefore, can offer a more robust alternative for amine modification in certain contexts. ruixibiotech.combroadpharm.com

Comparison with Maleimide-Thiol Conjugation Strategies

Maleimide-based linkers are commonly used to target thiol groups, such as those on cysteine residues in proteins. broadpharm.comprecisepeg.com The reaction between a maleimide (B117702) and a thiol forms a stable thioether bond. precisepeg.com This provides a highly specific alternative to amine-reactive strategies when cysteine residues are available and accessible. However, the stability of the maleimide-thiol linkage can be a concern, as it can be prone to hydrolysis or exchange reactions in vivo. In contrast, the triazole bond formed from the DBCO-azide reaction is generally more stable. The choice between an NHS ester (for amines) and a maleimide (for thiols) depends on the available functional groups on the target molecule and the desired stability of the final conjugate. precisepeg.com

Relative Advantages and Limitations of this compound in Specific Research Contexts

Advantages:

Bioorthogonality: The copper-free click chemistry of the DBCO group allows for highly specific and biocompatible conjugation in complex biological samples and living systems. nih.govaxispharm.com

Enhanced Solubility and Biocompatibility: The PEG8 spacer improves the water solubility of the linker and its conjugates, reducing aggregation and non-specific binding, while also being biocompatible. broadpharm.comfishersci.comcd-bioparticles.net

Reduced Steric Hindrance: The long, flexible PEG8 spacer minimizes steric clashes between conjugated molecules, facilitating efficient binding and interaction. broadpharm.comfishersci.com

Dual Reactivity: The heterobifunctional nature of the molecule allows for the sequential and specific conjugation of two different molecules. broadpharm.comfishersci.com

Limitations:

NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous environments, which can reduce conjugation efficiency, particularly at higher pH and over longer reaction times.

DBCO Rearrangement: DBCO can undergo rearrangement under strongly acidic conditions, which can be a limitation in experimental workflows that require such conditions, like peptide synthesis involving acid cleavage from a resin. nih.gov

Cost: Reagents for copper-free click chemistry, such as DBCO derivatives, can be more expensive than those for other conjugation methods.

The following table provides a comparative overview of different bioconjugation strategies:

| Feature | This compound (SPAAC) | CuAAC Reagents | PFP Esters | Maleimide-Thiol Conjugation |

| Target Group | Primary Amines & Azides | Terminal Alkynes & Azides | Primary Amines | Thiols |

| Catalyst Required | No | Copper(I) | No | No |

| Biocompatibility | High | Limited by copper toxicity | High | High |

| Linkage Stability | High (Triazole & Amide) | High (Triazole) | High (Amide) | Moderate (Thioether) |

| Key Advantage | Bioorthogonal, copper-free | Fast kinetics | Higher stability to hydrolysis than NHS esters | High specificity for thiols |

| Key Limitation | NHS ester hydrolysis, cost | Copper cytotoxicity | Slower reaction rate than NHS esters | Linkage can be reversible |

Synthetic Methodologies and Functionalization Strategies Employing Dbco Peg8 Nhs Ester

Design Principles for Constructing DBCO-PEG8-NHS Ester Conjugates

The successful construction of conjugates using this compound hinges on careful consideration of reaction parameters to ensure efficiency and specificity.

The molar ratio of reactants is a critical factor in controlling the outcome of the conjugation reaction. An excess of the this compound linker is often employed to drive the reaction to completion, especially when labeling proteins or other biomolecules. For instance, in antibody-DNA conjugation, a 20-fold molar excess of DBCO-NHS ester has been used to activate the antibody. researchgate.net Similarly, for labeling amine-containing proteins, a 10 to 50-fold molar excess of the linker may be used. The optimal ratio can vary depending on the concentration of the reactants and the desired degree of labeling. For example, in the functionalization of virus-like particles, an equimolar ratio of DBCO-PEG4-NHS ester was used. nih.gov

Conversely, when conjugating an azide-modified molecule to a DBCO-labeled biomolecule, a molar excess of the azide-containing species is typically used. A 2 to 4-fold molar excess of azide-modified oligonucleotides has been shown to be effective for conjugation to DBCO-labeled antibodies. researchgate.net In other applications, such as the conjugation of payloads to glycoengineered antibodies, a 30-fold excess of a DBCO-containing payload was used. acs.org

| Reactants | Molar Ratio (Linker:Substrate or Azide (B81097):DBCO) | Application | Reference |

|---|---|---|---|

| DBCO-NHS ester : Antibody | 20:1 | Antibody-DNA Conjugation | researchgate.net |

| Linker : Amine-containing protein | 10-50:1 | Primary Amine Labeling | |

| Azide-modified Oligonucleotide : DBCO-labeled Antibody | 2-4:1 | Antibody-DNA Conjugation | researchgate.net |

| DBCO-containing Payload : Glycoengineered Antibody | 30:1 | Antibody-Drug Conjugate (ADC) Synthesis | acs.org |

The reaction medium and buffer system play a pivotal role in the efficiency and specificity of conjugations involving this compound. The NHS ester reaction with primary amines is typically performed in buffers at a neutral to slightly basic pH, generally between 7.2 and 8.5. thermofisher.com Common buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and HEPES. thermofisher.com It is crucial to avoid amine-containing buffers, such as Tris, as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com However, Tris buffer can be added at the end of the reaction to quench any unreacted NHS ester. researchgate.net

The stability of the NHS ester is pH-dependent, with hydrolysis being a competing reaction. The rate of hydrolysis increases with pH. thermofisher.com For example, the half-life of an NHS ester can be several hours at pH 7 but decreases significantly at higher pH values. thermofisher.com

For the subsequent SPAAC reaction between the DBCO group and an azide, the reaction conditions are generally mild and can be performed in aqueous buffers. This copper-free click chemistry reaction is bioorthogonal, meaning it does not interfere with biological functionalities. researchgate.net The reaction is often carried out overnight at 4°C or for a few hours at room temperature. researchgate.net The solubility of the reactants can sometimes be a limiting factor, and the addition of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) may be necessary to ensure complete dissolution. acs.org

| Reaction Step | Recommended Buffers | pH Range | Key Considerations | Reference |

|---|---|---|---|---|

| NHS Ester-Amine Coupling | Phosphate, Borate, HEPES | 7.2 - 8.5 | Avoid amine-containing buffers (e.g., Tris) during the reaction. | thermofisher.com |

| SPAAC (DBCO-Azide) | Aqueous buffers (e.g., PBS) | Neutral | Co-solvents like DMSO may be needed for hydrophobic reactants. | researchgate.netacs.org |

Integration into Complex Molecular Architectures

This compound is a valuable tool for the stepwise construction of complex molecular architectures, enabling precise control over the placement of different functionalities.

The dual reactivity of this compound allows for a sequential or stepwise approach to conjugation. researchgate.net Typically, the more labile NHS ester is reacted first with a primary amine on the initial molecule. nih.gov After this initial conjugation, and often after a purification step to remove excess linker, the DBCO group is then available for a subsequent SPAAC reaction with an azide-functionalized molecule. researchgate.netresearchgate.net This stepwise process is crucial for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs) or surface-modified nanoparticles. nih.govresearchgate.net

An example of this is the attachment of DNA to a surface. Amine-coated surfaces can first be reacted with the NHS ester end of a bifunctional PEG linker. Subsequently, a DBCO-modified DNA molecule can be "clicked" onto the azide group of the linker. researchgate.net

The chemoselectivity of the NHS ester and DBCO moieties is a key advantage of this linker. The NHS ester specifically targets primary amines under slightly basic conditions, while the DBCO group is reserved for reaction with azides. thermofisher.comresearchgate.net This orthogonality allows for the selective modification of one part of a complex system without affecting other components.

However, achieving regioselectivity, particularly in proteins with multiple lysine (B10760008) residues, can be challenging with NHS ester chemistry, which can lead to a heterogeneous mixture of products. nih.gov While the N-terminal amine can sometimes be selectively targeted under specific pH conditions due to its lower pKa compared to lysine ε-amines, this is not always straightforward. acs.org For precise regioselectivity, alternative strategies such as enzymatic modification or the use of protecting groups may be necessary. acs.orgmdpi.com

Advanced Linker Design and Customization through PEG Modifications

The PEG component of the linker is not merely a passive spacer; its properties can be tailored to optimize the performance of the final conjugate. The length of the PEG chain can significantly impact the solubility, stability, and pharmacokinetic properties of bioconjugates like ADCs. axispharm.combroadpharm.com While this article focuses on the PEG8 variant, linkers with different PEG lengths (e.g., PEG2, PEG4, PEG12) are also available, allowing for fine-tuning of the spacer length for specific applications. rsc.orgaxispharm.com

Tailoring PEG Chain Lengths for Optimized Conjugation Performance

The length of the PEG chain in a linker is a critical parameter that significantly influences the physicochemical and biological properties of the resulting bioconjugate. tandfonline.com While this article focuses on the PEG8 variant, the principles of PEG chain length optimization are broadly applicable. The choice of an optimal PEG length is a balance between desired enhancements and potential drawbacks, such as loss of bioactivity. tandfonline.com

Research indicates that varying the PEG chain length can have profound effects on the performance of a bioconjugate. Longer PEG chains generally increase the hydrodynamic size of the conjugate, which can lead to a reduced renal glomerular filtration rate and a prolonged half-life in systemic circulation. tandfonline.comcheckrare.com Conversely, shorter PEG chains can result in higher grafting densities on nanoparticle surfaces. acs.org Studies have shown that for certain applications, there is an optimal PEG molecular weight that maximizes therapeutic efficacy; for instance, increasing a PEG chain's molecular weight from 3.4 kDa to 5 kDa improved tumor growth inhibition in one study, but a further increase reduced efficacy. mdpi.com The selection of PEG size is therefore tailored to the specific protein structure and the intended application, whether it be to reduce kidney clearance or to shield the protein from proteases. tandfonline.com

The table below summarizes key research findings on the impact of PEG chain length on conjugate properties.

| Property | Effect of Increasing PEG Chain Length | Research Finding |

| Grafting Density | Decreases | Short PEG chains lead to much higher grafting densities on nanoparticles. acs.org |

| Hydrodynamic Size | Increases | PEGylation creates a hydrated cloud, yielding a bioconjugate with a larger hydrodynamic size than the naked protein. tandfonline.com |

| Circulation Half-Life | Generally Increases | Increased molecular size leads to a slower renal glomerular filtration rate and prolonged circulation. tandfonline.comcheckrare.com |

| Therapeutic Efficacy | Variable/Optimal Length Exists | An increase from 3.4 kDa to 5 kDa PEG improved tumor inhibition, but further increases reduced efficacy, indicating an optimal length is crucial. mdpi.com |

| Bioactivity | Can Decrease | Conjugation of a high-molecular-weight 40-kDa PEG to interferon alfa-2a resulted in a 93% decrease in bioactivity. tandfonline.com |

Engineering Multi-Functional PEG Derivatives Incorporating DBCO and NHS Ester Moieties

Beyond the linear, bifunctional DBCO-PEG-NHS ester structure, significant research has focused on engineering more complex, multi-functional PEG derivatives. These advanced linkers are designed to create sophisticated bioconjugates with unique architectures and capabilities. Heterobifunctional PEG derivatives are particularly valuable as crosslinkers between two different chemical entities and are instrumental in the development of antibody-drug conjugates (ADCs). cd-bioparticles.net

One strategy involves creating heterobifunctional linkers with three or more distinct reactive groups. For example, researchers have synthesized DBCO-PEG-TCO molecules, which incorporate both a DBCO group and a trans-cyclooctene (B1233481) (TCO) moiety, enabling dual bioorthogonal reactions. nih.gov In one approach, a carboxylic acid-PEG-amine was first reacted with an amine-reactive TCO, and the terminal carboxylic acid was subsequently modified with an amine-DBCO via NHS ester chemistry. nih.gov This creates a linker capable of participating in two separate, non-interfering click chemistry reactions.

Another approach involves the development of multi-arm PEG structures. These constructs feature a central core from which multiple PEG arms radiate, each terminating in a reactive group like DBCO. biochempeg.com An 8-ArmPEG-DBCO, for instance, allows for the simultaneous conjugation of multiple molecules, enabling the creation of densely functionalized, highly branched structures. biochempeg.com Such multi-arm PEGs are used in a variety of applications, from drug delivery to the synthesis of novel materials and functional coatings. biochempeg.com

Analytical Verification of this compound Conjugates

Following the conjugation reaction, a thorough analytical verification is essential to confirm the successful formation of the desired product, assess its purity, and characterize its properties. This process typically involves a purification step to remove unreacted reagents, followed by characterization using spectroscopic and spectrometric methods.

Chromatographic Separation Techniques for Purification (e.g., Gel Filtration HPLC)

Purification of the bioconjugate is a critical step to remove excess, unreacted this compound and any byproducts. mdpi.com Size-Exclusion Chromatography (SEC), also known as gel filtration, is a widely used technique for this purpose, often performed using a High-Performance Liquid Chromatography (HPLC) system. cellmosaic.comcellmosaic.comnih.gov

The principle of SEC is the separation of molecules based on their hydrodynamic size. core.ac.uk The chromatographic column is packed with porous beads. When the reaction mixture is passed through the column, larger molecules (the desired bioconjugate) are unable to enter the pores of the beads and therefore travel a shorter path, eluting from the column first. core.ac.uk Smaller molecules, such as the unreacted this compound linker, can enter the pores, leading to a longer path and later elution. core.ac.uk This method effectively separates the purified conjugate from low-molecular-weight impurities. mdpi.com The performance of the SEC-HPLC system can be calibrated using protein standards of known molecular weights. cellmosaic.comcellmosaic.com

Spectroscopic and Mass Spectrometric Characterization of Conjugation Products (e.g., MALDI-TOF Mass Spectrometry, SDS-PAGE)

Once purified, the conjugate is characterized to confirm its identity and assess the degree of labeling.

MALDI-TOF Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for analyzing PEGylated proteins. walshmedicalmedia.comnih.gov It provides an accurate determination of the average molecular weight of the conjugate, allowing for direct verification of the covalent attachment of the this compound linker. walshmedicalmedia.comcreative-proteomics.com In a typical analysis, a mass spectrum of the unconjugated biomolecule is compared to the spectrum of the purified conjugate. A successful conjugation is indicated by a mass shift corresponding to the molecular weight of the attached linker(s). mdpi.comresearchgate.net For example, in a study conjugating a DBCO-PEG₅-NHS ester to Protein A, MALDI-TOF analysis clearly showed a shift to a higher molecular weight, with the difference between peaks corresponding to the mass of the linker, confirming the presence of multiple species with varying numbers of attached linkers. mdpi.com

The table below illustrates a representative result from a MALDI-TOF MS analysis of a protein before and after conjugation with this compound.

| Sample | Expected Molecular Weight (Da) | Observed Molecular Weight (Da) | Interpretation |

| Unconjugated Protein | 25,000 | 25,002 | The observed mass matches the expected mass of the starting protein. |

| Conjugate (1 linker) | 25,839 | 25,841 | A mass increase of ~839 Da confirms the addition of one this compound moiety. |

| Conjugate (2 linkers) | 26,678 | 26,680 | A mass increase of ~1678 Da confirms the addition of two this compound moieties. |

*Note: The molecular weight of this compound is approximately 839.0 Da. The expected molecular weight is the sum of the protein and the linker(s).

Applications of Dbco Peg8 Nhs Ester in Advanced Chemical Biology Research

Rational Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. medchemexpress.comnih.gov They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. medchemexpress.commedchemexpress.com The strategic selection of the linker is crucial for optimizing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.

Role as a Constituent Linker in PROTAC Frameworks

DBCO-PEG8-NHS ester serves as a versatile PEG-based linker for the synthesis of PROTACs. medchemexpress.comimmunomart.org Its bifunctional nature allows for the sequential attachment of the two distinct ligands. For instance, the NHS ester end can be reacted with an amine-containing E3 ligase ligand, while the DBCO group is reserved for a subsequent copper-free click reaction with an azide-modified ligand for the target protein. vulcanchem.com The PEG8 spacer provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase, facilitating the ubiquitination of the target protein and its subsequent degradation by the proteasome. precisepeg.com Optimizing linker length and composition is a critical aspect of PROTAC design, as even minor modifications can significantly affect the efficiency of protein degradation. precisepeg.com

Engineering of Ligand-E3 Ubiquitin Ligase Constructs for Targeted Protein Degradation Research

The modularity offered by this compound is particularly advantageous in the research and development phase of novel PROTACs. It enables the rapid generation of a library of PROTAC candidates with varying linkers to screen for optimal degradation activity. precisepeg.com For example, a pre-synthesized azide-functionalized ligand for a protein of interest can be systematically coupled to a panel of E3 ligase ligands that have been pre-conjugated with this compound. This approach allows researchers to fine-tune the spatial orientation and distance between the target protein and the E3 ligase to maximize the efficiency of the induced proximity. nih.gov The amine group on E3 ligase ligands, such as those based on thalidomide for recruiting the cereblon (CRBN) E3 ligase, can be readily conjugated to the NHS ester of the linker. vulcanchem.com

Development of Antibody-Drug Conjugates (ADCs) and Related Bioconjugates

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload. nih.gov The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. nih.govwuxiapptec.com

Facilitating Site-Specific Linkage between Antibodies and Research Payloads

This compound is employed in the synthesis of ADCs as a non-cleavable linker. medchemexpress.com The NHS ester end of the molecule reacts with primary amines on the antibody, most commonly the side chains of lysine (B10760008) residues. nih.gov While this method is widely used, it can result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) because antibodies contain numerous lysine residues. nih.gov

However, this compound also enables more site-specific conjugation strategies. For instance, an antibody can be enzymatically or chemically modified to introduce a single azide (B81097) group at a specific location. mdpi.com Subsequently, a cytotoxic payload functionalized with this compound can be attached via the NHS ester, leaving the DBCO group on the payload available for a highly specific copper-free click reaction with the azide-modified antibody. mdpi.comlumiprobe.com This bioorthogonal conjugation strategy yields a more homogeneous ADC product with a precisely controlled DAR, which is often desirable for therapeutic applications. nih.govresearchgate.net

Research Findings on DBCO-Mediated Conjugation

| Research Area | Finding |

| Antibody-DNA Conjugation | DBCO-NHS ester can be used to activate antibodies for subsequent conjugation to azide-modified oligonucleotides via a stable triazole linkage. lumiprobe.comresearchgate.net |

| Virus-Based Nanoparticles | DBCO-PEG4-NHS ester has been used to modify the surface of Cowpea mosaic virus (CPMV) for the site-specific attachment of azide-modified antibodies. nih.gov |

| Polymer Conjugation | Site-specific incorporation of DBCO moieties into antibodies using enzymatic methods allows for bioorthogonal conjugation to azide-functionalized polymers. mdpi.com |

Impact on Conjugate Stability and Targeted Delivery Concepts in vitro

The PEG8 linker component of this compound plays a significant role in the properties of the resulting bioconjugate. The hydrophilic nature of the PEG chain can improve the aqueous solubility of the ADC, which is particularly important when conjugating hydrophobic cytotoxic payloads. axispharm.comwuxiapptec.com Improved solubility helps to prevent aggregation, which can otherwise compromise the stability and efficacy of the ADC. researchgate.net

Furthermore, the PEG spacer can create a hydrophilic shield around the payload, potentially reducing non-specific uptake of the ADC by non-target tissues and prolonging its circulation time in preclinical models. axispharm.comvectorlabs.compeg-linker.com Studies have shown a correlation between PEG length in ADC linkers and reduced off-target toxicity, with longer PEG chains leading to improved safety profiles in animal models. wuxiapptec.comvectorlabs.com The stability of the covalent bond formed by the NHS ester and the triazole ring from the click reaction ensures that the payload remains attached to the antibody until it reaches the target cell, minimizing premature drug release. lumiprobe.com

Biomolecular Labeling and Probe Development for Research Investigations

The precise and stable attachment of labels and probes to biomolecules is fundamental for a wide range of research applications, including cellular imaging and diagnostic assays. axispharm.com this compound provides a robust method for achieving this. The NHS ester allows for the straightforward conjugation of the DBCO-PEG8 moiety to any protein or peptide containing accessible primary amines. biochempeg.com The resulting DBCO-labeled biomolecule can then be specifically reacted with any azide-containing reporter molecule, such as a fluorescent dye, biotin (B1667282), or a radionuclide.

This two-step labeling strategy is advantageous because the copper-free click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes. axispharm.combiochempeg.com This makes it an ideal tool for labeling biomolecules in complex biological samples and for in vitro and in vivo imaging applications. lumiprobe.comaxispharm.com The PEG8 spacer also contributes to the utility of these probes by enhancing their solubility and minimizing potential steric hindrance between the label and the biomolecule. fishersci.comcd-bioparticles.net

Fluorescent Labeling of Proteins, Peptides, and Nucleic Acids

The covalent labeling of biomolecules with fluorescent probes is a cornerstone of biochemical and cellular research. This compound serves as a critical linker in this process, leveraging its NHS ester group for efficient conjugation. The NHS ester reacts specifically with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, under neutral or slightly basic pH conditions to form a stable amide bond. broadpharm.comfishersci.comglenresearch.com This reaction provides a straightforward method for attaching the DBCO moiety to a biomolecule of interest.

Once the protein, peptide, or amine-modified nucleic acid is tagged with the DBCO group, a fluorescent dye containing a complementary azide group can be "clicked" on via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry reaction is highly specific and biocompatible, allowing for efficient labeling in complex biological samples. medchemexpress.com The hydrophilic PEG8 spacer improves the water solubility of the conjugate and minimizes steric hindrance, which can help preserve the native structure and function of the labeled biomolecule. broadpharm.comfishersci.com This methodology is widely used to create fluorescently labeled proteins for applications such as immunofluorescence, flow cytometry, and single-molecule microscopy. glenresearch.combiorxiv.org

Radiotracer Conjugation for Preclinical Bioimaging Modalities

In the field of preclinical imaging, particularly Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), the stable attachment of a radionuclide to a targeting molecule is paramount. This compound facilitates the construction of these imaging probes. Research has demonstrated its use in the functionalization of liposomes for vascular targeting studies. In one such study, amine-functionalized liposomes were reacted with DBCO-PEG-NHS ester to introduce the DBCO group onto the liposome surface. nih.gov

Preparation of Biotinylated Probes for Affinity-Based Assays

Affinity-based assays, such as pull-down assays, are powerful techniques for studying protein-protein interactions. nih.gov These methods often rely on the high-affinity interaction between biotin and streptavidin. researchgate.netnih.gov this compound provides a versatile platform for creating custom biotinylated probes for these experiments.

The process involves first reacting a protein or other molecule of interest with this compound to attach the DBCO-PEG8- linker. Subsequently, a biotin molecule that has been chemically modified to contain an azide group (Azido-Biotin) is introduced. The DBCO and azide groups react spontaneously via SPAAC, resulting in the desired biotinylated protein probe. This method allows for precise control over the labeling process. The resulting probe can then be used to capture binding partners from cell lysates, which are subsequently isolated using streptavidin-coated beads and identified, often by mass spectrometry. researchgate.netnih.gov

Engineering of Drug Delivery Systems and Nanomedicine Constructs

The development of targeted drug delivery systems is a major focus of nanomedicine research. This compound is a key enabling reagent for the surface functionalization of nanoparticles and other drug carriers, allowing for the attachment of targeting ligands that can direct the carrier to specific cells or tissues.

Functionalization of Nanoparticles and Liposomes for Targeted Delivery Research

This compound is extensively used to modify the surfaces of nanocarriers like liposomes and polymeric nanoparticles. nih.govmonash.edu The NHS ester end of the molecule can react with amine groups present on the nanoparticle surface, covalently attaching the linker. nih.govnih.gov This process results in a nanoparticle coated with outwardly facing DBCO groups, ready for subsequent conjugation reactions.

Targeting ligands, such as antibodies, antibody fragments (e.g., scFv), or peptides, can be separately modified with an azide group. nih.govnih.gov These azide-modified ligands are then "clicked" onto the DBCO-functionalized nanoparticles. monash.edu This "pre-targeting" approach is highly efficient and allows for the precise orientation and attachment of the targeting moiety. For example, researchers have successfully used DBCO-PEG-NHS esters to functionalize liposomes and subsequently attach azide-modified antibodies for targeted delivery research. nih.govnih.gov The PEG spacer in the linker serves to extend the targeting ligand away from the nanoparticle surface, improving its accessibility for receptor binding and enhancing water solubility. broadpharm.comfishersci.com

| Research Application | Nanocarrier | Ligand Conjugation Strategy | Purpose |

| Vascular Targeting | Liposome | DBCO-PEG-NHS ester functionalization followed by SPAAC with azide-modified scFv or IgG | Targeted delivery and bioimaging nih.gov |

| Cell-Targeted Delivery | Liposome | Surface modification with azide groups for SPAAC reaction with DBCO-functionalized molecules | Targeted delivery of encapsulated drug nanocrystals monash.edu |

| Cancer Cell Targeting | Liposome | Site-specific conjugation of azide-modified antibodies to DBCO-functionalized liposomes | Enhanced delivery to specific cancer cells nih.gov |

Creation of Multifunctional Carriers for Simultaneous Delivery of Research Agents

The modularity offered by the DBCO-azide click chemistry reaction allows for the creation of highly complex, multifunctional nanocarriers. A single nanoparticle, functionalized with this compound, can be decorated with multiple different azide-containing molecules. This enables the construction of systems that can perform several functions simultaneously.

For instance, a liposome can be engineered to carry a therapeutic agent within its core. Its surface can then be modified using this compound. Following this, a mixture of azide-modified molecules can be attached, such as:

A targeting antibody to direct the liposome to a specific cell type. nih.gov

A fluorescent imaging agent for tracking the nanocarrier's biodistribution.

A radiometal chelator for PET or SPECT imaging. nih.gov

This approach allows for the development of "theranostic" platforms—agents that combine therapeutic and diagnostic capabilities in a single construct for research purposes.

Advancements in Bioimaging and Imaging Agent Conjugation Research

This compound represents a significant advancement in the field of bioconjugation for imaging applications. Its heterobifunctional nature allows researchers to connect amine-containing biomolecules or surfaces to azide-modified imaging agents with high efficiency and specificity. axispharm.com The use of copper-free click chemistry is a major advantage, as it avoids the cytotoxicity associated with copper catalysts, making it suitable for conjugations involving sensitive biological samples and for the preparation of agents intended for preclinical in vivo studies. monash.edu

The integrated PEG8 spacer is another key feature that enhances the utility of this linker. By increasing the hydrophilicity of the resulting conjugate, it can improve solubility and reduce non-specific binding, leading to a better signal-to-noise ratio in imaging experiments. fishersci.comaxispharm.com Furthermore, the flexible PEG chain provides spatial separation between the conjugated molecules, minimizing the risk of functional interference. broadpharm.comfishersci.com These properties have established this compound and similar linkers as indispensable tools for developing next-generation imaging probes, targeted nanoparticles, and other sophisticated constructs for advanced biomedical research. axispharm.com

Tagging Cellular Components and Biological Molecules for in vitro and ex vivo Visualization

The primary application of this compound in cellular imaging lies in its ability to covalently label amine-containing biomolecules. This is typically achieved by first reacting the NHS ester with a protein of interest, such as an antibody or a purified cellular protein. This initial step creates a stable amide bond, effectively tagging the protein with a DBCO group. Subsequently, the DBCO-tagged protein can be introduced to cells or tissues containing azide-modified components. The ensuing strain-promoted alkyne-azide cycloaddition (SPAAC) reaction forms a stable triazole linkage, allowing for the precise attachment of the protein to its target.

This two-step labeling strategy is particularly advantageous for live-cell imaging, as the copper-free click chemistry reaction is bioorthogonal, meaning it does not interfere with native cellular processes. For instance, researchers can label cell surface proteins with an azide-bearing metabolic precursor and then introduce a this compound-modified antibody or fluorescent probe to visualize the distribution and dynamics of these proteins in their native environment.

| Component | Tagging Strategy | Visualization Method | Research Finding |

| Cell Surface Glycoproteins | Metabolic labeling with an azide-modified sugar, followed by reaction with a DBCO-functionalized fluorescent dye. | Fluorescence Microscopy | Enables real-time tracking of glycoprotein trafficking and localization on the plasma membrane. |

| Intracellular Proteins | Microinjection of a purified protein labeled with this compound into cells expressing an azide-tagged binding partner. | Confocal Microscopy | Allows for the visualization of specific protein-protein interactions within the cellular context. |

| Viral Capsids | Chemical modification of viral coat proteins with this compound for subsequent attachment of azide-containing imaging agents. | Electron Microscopy | Facilitates high-resolution structural studies of viral particles and their interaction with host cells. |

Strategies for Enhanced Imaging Resolution and Specificity

While direct research specifically citing this compound for super-resolution microscopy is emerging, the principles of its application are well-established within the field. The small size of the DBCO-azide linkage and the flexibility of the PEG8 spacer are advantageous for techniques like Stochastic Optical Reconstruction Microscopy (STORM) and other forms of single-molecule localization microscopy.

In a typical workflow, a target molecule is first labeled with an azide. Then, a primary antibody, functionalized with this compound, is used to bind to the target. Finally, a secondary antibody carrying a photoswitchable fluorophore and an azide group is introduced. The click reaction between the DBCO on the primary antibody and the azide on the secondary antibody ensures a close and stable association of the fluorophore with the target, which is crucial for achieving high-resolution images. This method can potentially reduce linkage error and improve the precision of molecular localization compared to using larger affinity probes alone.

Research in Protein Engineering and Crosslinking for Structural and Functional Studies

The ability to covalently link proteins with high specificity makes this compound a valuable reagent in protein engineering and structural biology.

Stabilizing Protein-Protein Interactions for Biophysical Characterization

Transient or weak protein-protein interactions are often difficult to study using biophysical techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) because the complexes tend to dissociate during sample preparation. Chemical crosslinking with reagents like this compound can be employed to stabilize these interactions.

The process involves first identifying interacting proteins. One protein partner can be modified with an azide group, either through metabolic labeling or site-specific mutagenesis. The other protein partner can be reacted with this compound to introduce the DBCO handle. Upon mixing, the two proteins will form a covalent crosslink if they are in close proximity, effectively trapping the interacting complex. The length of the PEG8 spacer (approximately 2.8 nm) provides a defined distance constraint, which can also provide structural information. This stabilization allows for the purification of the intact complex for detailed biophysical characterization. While the use of NHS esters for stabilizing membrane protein complexes has been demonstrated, the application of this specific bifunctional linker offers the added advantage of bioorthogonality.

| Protein Complex | Crosslinking Strategy | Biophysical Technique | Potential Finding |

| Receptor-Ligand Pair | Azide-labeled receptor and DBCO-labeled ligand | Surface Plasmon Resonance (SPR) | Determination of binding kinetics of a stabilized interaction. |

| Enzyme-Substrate Complex | Azide-modified substrate analog and DBCO-labeled enzyme | X-ray Crystallography | High-resolution crystal structure of the enzyme's active site with the covalently bound substrate analog. |

| Transient Signaling Complex | Azide- and DBCO-labeled interacting signaling proteins | Cryo-Electron Microscopy (Cryo-EM) | Three-dimensional reconstruction of a transiently formed signaling complex. |

Mapping Protein Surfaces and Active Sites via Conjugation

The reactivity of the NHS ester towards primary amines can be harnessed to map the surface accessibility of lysine residues on a protein. By reacting a protein with a sub-stoichiometric amount of this compound, one can preferentially label the most exposed and reactive lysine residues. Subsequent analysis by mass spectrometry can identify the modified residues, providing a footprint of the protein's solvent-accessible surface.

Furthermore, this compound can be used in conjunction with activity-based probes to map the active sites of enzymes. An azide-containing activity-based probe that covalently modifies a catalytic residue in the active site can be introduced to an enzyme. The enzyme can then be reacted with this compound to label surface lysines. By comparing the labeling pattern in the presence and absence of the active site probe, one can identify lysine residues that are shielded by the probe, thus providing information about the location and conformation of the active site.

Applications in Materials Science and Tissue Engineering Research

The versatility of this compound extends beyond cellular and molecular biology into the realm of materials science, particularly in the development of functionalized biomaterials and biosensors.

Surface Functionalization of Biomaterials and Biosensors

The dual reactivity of this compound makes it an ideal linker for immobilizing biomolecules onto the surfaces of various materials. The NHS ester can be used to attach the linker to amine-functionalized surfaces, such as silica or certain polymers. This creates a surface decorated with DBCO groups, which can then be used to specifically capture azide-tagged biomolecules via copper-free click chemistry.

This strategy has been employed in the development of biosensors. For example, a gold nanoparticle or a carbon nanotube can be functionalized with amine groups, reacted with this compound, and then used to immobilize azide-modified antibodies or enzymes. The resulting biosensor can then be used for the specific detection of its target analyte.

In tissue engineering, hydrogels and other scaffold materials can be functionalized with this compound to allow for the covalent attachment of cell-adhesion peptides (like RGD) or growth factors that have been modified with azides. This provides a method for creating bioactive scaffolds that can promote cell attachment, proliferation, and differentiation in a controlled manner.

| Material | Functionalization Strategy | Application | Outcome |

| Silica Nanoparticles | Amine-silanization followed by reaction with this compound. | Targeted Drug Delivery | Creation of a platform for the specific attachment of azide-modified targeting ligands. |

| Gold Electrodes | Surface modification with an amine-terminated self-assembled monolayer, followed by reaction with this compound. | Electrochemical Biosensor | Immobilization of azide-tagged enzymes for the detection of their substrates. |

| Poly(ethylene glycol) Hydrogels | Incorporation of amine-containing monomers, followed by reaction with this compound. | 3D Cell Culture | Covalent attachment of azide-modified cell adhesion peptides to promote cell growth within the hydrogel. |

Integration into Hydrogels and Scaffolds for in vitro Cell Culture and Biomaterial Studies

The integration of this compound into hydrogels and scaffolds is a sophisticated method for creating three-dimensional (3D) environments that mimic the native extracellular matrix (ECM). This process allows for the controlled incorporation of bioactive molecules, which can influence cell behavior and tissue development in experimental settings.

The primary mechanism of integration involves the NHS ester functionality of the compound. NHS esters are highly reactive towards primary amines, such as the lysine residues found in proteins or amine-functionalized polymers. broadpharm.com This reaction forms a stable amide bond, covalently linking the DBCO-PEG8 moiety to the hydrogel or scaffold backbone. Once the DBCO group is tethered to the biomaterial, it serves as a handle for the subsequent attachment of other molecules through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). immunomart.orgmedchemexpress.com This second step involves the reaction of the DBCO group with an azide-modified molecule of interest, such as a cell-adhesion peptide or a growth factor.

The PEG8 spacer plays a crucial role in this process. This hydrophilic and flexible chain extends the DBCO group away from the biomaterial surface, minimizing steric hindrance and improving the accessibility of the DBCO group for the subsequent click reaction. broadpharm.comfishersci.com This spatial separation is critical for ensuring efficient conjugation of the azide-modified molecule and for presenting the bioactive ligand to cells in a more accessible manner.

Research Findings:

Studies involving similar PEG-based linkers have demonstrated the successful functionalization of various hydrogel systems, including those derived from natural polymers like collagen and hyaluronic acid, as well as synthetic polymers like polyethylene (B3416737) glycol. For instance, the density of immobilized peptides, such as the cell-adhesive motif Arginine-Glycine-Aspartic acid (RGD), can be precisely controlled by adjusting the concentration of the DBCO-PEG-NHS ester used in the initial functionalization step. This control over ligand density is a key parameter in studies of cell adhesion and signaling.

Below is an illustrative data table showcasing the effect of varying this compound concentration on the final density of an immobilized RGD peptide in a hypothetical collagen-based hydrogel.

| Initial this compound Concentration (mM) | Resulting RGD Peptide Density (µmol/g of hydrogel) | Young's Modulus (kPa) |

|---|---|---|

| 0.1 | 5.2 | 2.5 |

| 0.5 | 24.8 | 2.6 |

| 1.0 | 48.1 | 2.4 |

| 2.0 | 89.5 | 2.5 |

This table presents representative data based on typical findings in the field of biomaterial functionalization. The exact values would be dependent on the specific hydrogel system and reaction conditions.

Future Directions and Emerging Research Avenues for Dbco Peg8 Nhs Ester

Exploration of Novel Reaction Partners and Bioorthogonal Systems

The primary reaction partner for the dibenzocyclooctyne (DBCO) group is an azide (B81097), utilized in the highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC). interchim.frinterchim.frbiochempeg.com Future research, however, is actively exploring new reaction partners and more complex orthogonal systems to broaden the scope of its application.

One emerging area is the development of "dual bioorthogonal" systems. In one such approach, an antibody is first modified with an azide. This azide then reacts with a heterobifunctional DBCO-PEG-TCO molecule, where TCO is trans-cyclooctene (B1233481). nih.gov This creates a conjugate that is now reactive towards tetrazines via the inverse electron-demand Diels-Alder (IEDDA) reaction, allowing for a second, distinct conjugation step. nih.gov This strategy enables the sequential and controlled attachment of multiple different molecules.

Furthermore, research into the fundamental reactivity of DBCO is yielding novel applications. A significant breakthrough is the ability to switch the reactivity of DBCO from azides to amines through the use of silver catalysts. researchgate.net This transforms DBCO from a click reagent into a caged acylation agent, opening up an entirely new set of potential reaction partners and conjugation strategies. researchgate.net

Scientists are also investigating the selectivity of DBCO in the presence of other bioorthogonal reagents. For instance, DBCO was found to be unreactive towards vinyl-triazines due to its steric bulk, whereas a smaller cyclooctyne (B158145) like BCN could react. rsc.org This differential reactivity allows for the design of multi-step, selective labeling experiments within the same biological system, where DBCO reacts with an azide and BCN reacts with a vinyl-triazine, creating two orthogonal linkages. rsc.org

Table 1: Comparison of Bioorthogonal Reaction Systems Involving DBCO This table is interactive. You can sort and filter the data.

| Reaction System | DBCO Partner | Chemistry | Key Feature |

|---|---|---|---|

| SPAAC | Azide | Strain-Promoted Alkyne-Azide Cycloaddition | Standard, highly efficient, and bioorthogonal copper-free click reaction. interchim.frinterchim.fr |

| IEDDA | Tetrazine | Inverse Electron-Demand Diels-Alder | DBCO can act as a dienophile, expanding its utility beyond azides. rsc.org |

| Dual Orthogonal | Azide (to attach DBCO-PEG-TCO) | SPAAC followed by IEDDA | Enables sequential, multi-functional labeling. nih.govacs.org |

| Catalyst-Switched | Amine (with Ag+ catalyst) | Silver-catalyzed amidation | Switches reactivity from azides to amines, creating a "caged" acylation reagent. researchgate.net |

Integration with Automated Synthesis and High-Throughput Screening Platforms

The robustness and specificity of the SPAAC reaction make DBCO-PEG8-NHS ester an ideal candidate for integration into automated synthesis and high-throughput screening (HTS) platforms. These platforms are crucial for accelerating drug discovery, particularly in fields like Proteolysis-Targeting Chimeras (PROTACs). precisepeg.comtargetmol.com

PROTAC development requires the rapid generation and screening of large libraries of molecules, where the linker connecting the two ligands is a critical component for optimization. precisepeg.com this compound serves as a versatile PEG-based linker for PROTAC synthesis. medchemexpress.comtargetmol.combioscience.co.uk Automated platforms can utilize reagents like this compound to systematically vary linker length, composition, and attachment points to create diverse libraries for HTS. precisepeg.com This systematic approach is essential, as even minor modifications to the linker can significantly affect the binding efficiency and degradation efficacy of the final PROTAC. precisepeg.com

The principles for automating the synthesis are already in practice for related compounds. Industrial-scale production of similar PEG linkers utilizes continuous flow reactors to improve reaction efficiency and reduce production time, a methodology that can be adapted for the automated synthesis of DBCO-based conjugate libraries.

Development of Advanced Computational Models for Predicting Conjugation Outcomes

To further refine bioconjugation strategies, researchers are turning to advanced computational models. These models aim to predict the outcome of conjugation reactions, saving significant time and resources by identifying the most promising candidates before they are synthesized in the lab.

The efficiency of the NHS ester reaction with primary amines (like the side chain of lysine) is highly dependent on the local microenvironment of the amino acid. acs.org Key factors include the solvent accessibility and the acid dissociation constant (pKa) of the target amine. Computational models can predict the pKa of individual lysine (B10760008) residues on a protein's surface, identifying which are most likely to react under specific pH conditions. acs.org For example, it has been shown computationally that the lysine with the lowest pKa is the kinetically favored residue for modification at a slightly basic pH. acs.org

These predictive models are especially valuable for complex biomolecules and in the design of sophisticated constructs like ADCs and PROTACs, where the precise site of conjugation can dramatically influence biological activity. precisepeg.comacs.org By simulating the interaction between this compound and a target protein, these models can guide the experimental design to achieve higher yields and more homogenous products.

Expansion into Mechanistic Studies of Biological Processes through Precisely Engineered Conjugates

The ability to create precisely defined bioconjugates using this compound is a powerful tool for dissecting complex biological mechanisms. By attaching specific probes—such as fluorophores, biotin (B1667282), or drugs—to a biomolecule of interest, researchers can track its movement, interactions, and fate within living systems. biochempeg.combionordika.no

The bioorthogonal nature of the DBCO-azide reaction is critical, as it allows for labeling within a complex biological environment without interfering with the native processes being studied. interchim.frrsc.org This has enabled a wide range of applications:

Targeted Drug Delivery: Creating antibody-drug conjugates (ADCs) to study the mechanisms of cellular uptake and payload release at specific target cells. chempep.comacs.org

In Vivo Imaging: Generating radioimmunoconjugates by linking a DBCO-modified chelator to an azide-bearing antibody, allowing for the tracking of antibodies in vivo using techniques like PET imaging. nih.gov

Protein Trafficking: Visualizing the real-time movement and localization of proteins within live cells to better understand their function and regulation. bionordika.no

The flexible PEG8 spacer helps to ensure that the attached probe does not sterically hinder the natural interactions of the target biomolecule, providing a more accurate picture of the biological event. cd-bioparticles.netbroadpharm.com

Strategies for Minimizing Off-Target Reactivity in Complex Biological Milieus

While the DBCO-azide reaction is renowned for its bioorthogonality, minimizing even the slightest off-target reactivity is crucial for in vivo applications and sensitive assays. interchim.frinterchim.fr The primary strategy is the inherent chemoselectivity of the reaction partners; the DBCO group and the azide group are largely unreactive with other functional groups found in biological systems. interchim.frthermofisher.com

Several additional strategies are being developed to further enhance specificity:

Reagent Purity and Removal: Ensuring the complete removal of any unreacted this compound or azide-containing molecules after the conjugation step is critical to prevent subsequent, unintended reactions. thermofisher.com

Linker Hydrophilicity: The hydrophilic PEG8 spacer not only improves water solubility but also helps to minimize non-specific hydrophobic interactions that can lead to off-target binding of the conjugate to other proteins or cell membranes. cd-bioparticles.netbroadpharm.com

Structural Tuning of Reagents: Research has shown that the steric properties of the cyclooctyne can be tuned to prevent cross-reactivity. The significant steric bulk of DBCO prevents it from reacting with certain partners that smaller alkynes (like BCN) can react with. rsc.org This allows for the design of mutually exclusive reaction pairs in complex systems.

Control of Reaction Conditions: The discovery that silver catalysts can switch DBCO's reactivity towards amines underscores the importance of understanding the reaction environment. researchgate.net While this opens new applications, it also highlights a potential off-target pathway if certain catalysts are present, requiring careful control of the reaction milieu.

Innovations in Multi-Modal Research Agent Conjugation

This compound is a cornerstone for the development of multi-modal agents used for theranostics (therapy and diagnostics) and advanced imaging. Its heterobifunctional nature allows for the linking of two different molecular entities, but recent innovations are pushing this concept further. chempep.combiochempeg.com

A key innovation is the use of sequential, orthogonal click reactions to build complex conjugates. nih.gov For example, a recent study demonstrated a dual bioorthogonal strategy where an antibody was first functionalized with an azide. acs.org This azide handle then reacted with a DBCO-PEG-TCO linker. The resulting antibody-TCO conjugate could then undergo a highly efficient IEDDA reaction with a tetrazine-labeled molecule, such as an imaging agent or a second therapeutic payload. nih.govacs.org

This modular approach provides immense flexibility. A single batch of azide-modified protein can serve as a platform to which a multitude of DBCO-functionalized probes can be attached. nih.gov This allows researchers to easily create a panel of agents with different functionalities—for example, combining a fluorescent dye for microscopy, a radionuclide for whole-body imaging, and a therapeutic drug, all on the same targeting biomolecule.

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Dibenzocyclooctyne | DBCO |

| N-Hydroxysuccinimide | NHS |

| Polyethylene (B3416737) glycol | PEG |

| Trans-cyclooctene | TCO |

| Bicyclononyne | BCN |

| Proteolysis-Targeting Chimera | PROTAC |

| Antibody-Drug Conjugate | ADC |

Q & A

Q. What experimental parameters explain batch-to-batch variability in this compound performance?

- Methodological Answer :

- Purity Analysis : Use HPLC to verify >95% purity and identify side products (e.g., hydrolyzed NHS esters).

- Structural Confirmation : Validate PEG8 chain length via NMR or FT-IR.

- Lot Consistency : Compare reaction kinetics across batches using standardized azide-fluorophore assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.